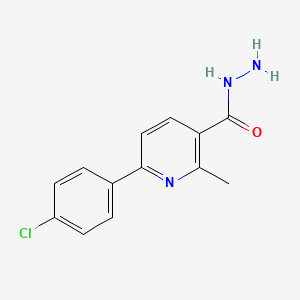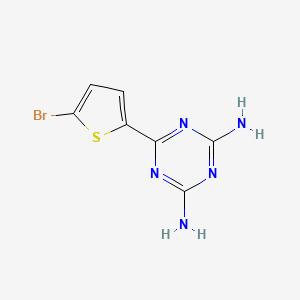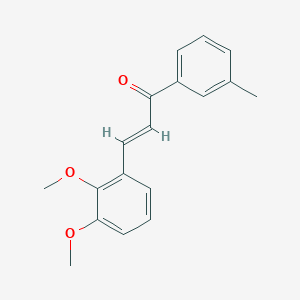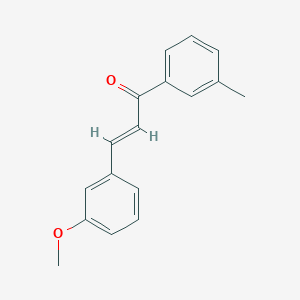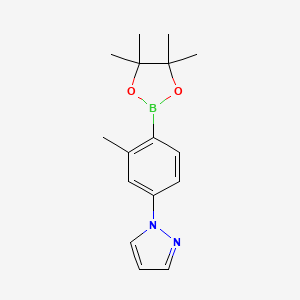
2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester is a chemical compound with the molecular weight of 284.17 . It is a liquid at room temperature and should be stored at 2-8°C . This compound is a highly valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The IUPAC name of this compound is 1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole . The InChI code is 1S/C16H21BN2O2/c1-12-11-13(19-10-6-9-18-19)7-8-14(12)17-20-15(2,3)16(4,5)21-17/h6-11H,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are used in various chemical reactions. For example, they are used in the formal anti-Markovnikov hydromethylation of alkenes . This compound is also used as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature and has a molecular weight of 284.17 . It should be stored at 2-8°C .科学研究应用
2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95% has been found to be a useful reagent in organic synthesis and has been used in the synthesis of a variety of organic compounds. It has been used in the synthesis of polymers, pharmaceuticals, and other organic molecules. It has also been used in the synthesis of peptide-based drugs, as well as in the synthesis of peptide-based vaccines. In addition, 2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95% has been used in the synthesis of a variety of organometallic compounds, such as cobalt complexes and nickel complexes.
作用机制
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound is involved in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound plays a role in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The compound’s stability and readiness for preparation contribute to its bioavailability .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions .
Action Environment
The compound’s action, efficacy, and stability are influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .
实验室实验的优点和局限性
The main advantage of using 2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95% in lab experiments is its high reactivity and its ability to form strong covalent bonds with electron-rich substrates. Additionally, 2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95% is relatively non-toxic and is easy to handle. However, 2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95% is not very stable and can decompose over time. Additionally, 2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95% is a relatively expensive reagent and is not widely available.
未来方向
There are a number of potential future directions for 2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95%. One potential direction is the use of 2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95% in the synthesis of peptide-based drugs and vaccines. Additionally, 2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95% could be used in the synthesis of organometallic compounds, such as cobalt complexes and nickel complexes. Furthermore, 2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95% could be used in the synthesis of polymers and other organic molecules. Additionally, 2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95% could be used in the synthesis of enzyme inhibitors, which could be used in the treatment of a variety of diseases. Finally, 2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95% could be used in the synthesis of fluorescent molecules, which could be used in the study of cellular processes and other biological phenomena.
合成方法
2-Methyl-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester, 95% can be synthesized by reacting 4-methyl-1H-pyrazole-1-boronic acid pinacol ester with 2-chloro-4-methylphenylboronic acid in aqueous acetonitrile. The reaction is carried out at a temperature of 80°C and is completed in a few hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The isolated product is then purified by recrystallization.
安全和危害
属性
IUPAC Name |
1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2/c1-12-11-13(19-10-6-9-18-19)7-8-14(12)17-20-15(2,3)16(4,5)21-17/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPROVPMGSBVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








